N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process:
Starting Materials: The synthesis begins with isonicotinaldehyde and appropriate aniline derivatives.
Condensation Reaction: ISONICOTINALDEHYDE undergoes a condensation reaction with hydrazine hydrate to form the hydrazone intermediate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazine under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable and vibrant chemical structure.
Mechanism of Action
The mechanism of action of ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can be compared with other similar compounds such as:
ISONICOTINALDEHYDE (4-(1-AZEPANYL)-6-{4-NITROANILINO}-1,3,5-TRIAZIN-2-YL)HYDRAZONE: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
ISONICOTINALDEHYDE (4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)HYDRAZONE: Another related compound with distinct functional groups that influence its reactivity and applications.
The uniqueness of ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H21N9O2 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-2-N-[(Z)-pyridin-4-ylmethylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H21N9O2/c1-15-3-4-19(13-16(15)2)27-22-28-21(26-18-5-7-20(8-6-18)32(33)34)29-23(30-22)31-25-14-17-9-11-24-12-10-17/h3-14H,1-2H3,(H3,26,27,28,29,30,31)/b25-14- |
InChI Key |
JEXINCTVQRQZJA-QFEZKATASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=NC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=NC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.